2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1221725-15-0
VCID: VC3003089
InChI: InChI=1S/C11H8ClF3N2O4/c12-5-1-7-8(20-3-9(18)16-7)2-6(5)17-10(19)21-4-11(13,14)15/h1-2H,3-4H2,(H,16,18)(H,17,19)
SMILES: C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)OCC(F)(F)F)Cl
Molecular Formula: C11H8ClF3N2O4
Molecular Weight: 324.64 g/mol

2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate

CAS No.: 1221725-15-0

Cat. No.: VC3003089

Molecular Formula: C11H8ClF3N2O4

Molecular Weight: 324.64 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate - 1221725-15-0

Specification

CAS No. 1221725-15-0
Molecular Formula C11H8ClF3N2O4
Molecular Weight 324.64 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)carbamate
Standard InChI InChI=1S/C11H8ClF3N2O4/c12-5-1-7-8(20-3-9(18)16-7)2-6(5)17-10(19)21-4-11(13,14)15/h1-2H,3-4H2,(H,16,18)(H,17,19)
Standard InChI Key ZFCSTJKHDQUMGO-UHFFFAOYSA-N
SMILES C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)OCC(F)(F)F)Cl
Canonical SMILES C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)OCC(F)(F)F)Cl

Introduction

Chemical Identity and Structure

The compound 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate is a specialized chemical entity with several distinctive structural features. It is primarily characterized by its benzoxazine core structure, modified with specific functional groups that contribute to its unique properties and potential applications. The compound is also known as "Carbamic acid, N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-, 2,2,2-trifluoroethyl ester" .

The fundamental identity parameters of this compound are summarized in Table 1 below:

Table 1: Chemical Identity Information

ParameterInformation
CAS Number1221725-15-0
Reference Code3D-WYB72515
Molecular FormulaC₁₁H₈ClF₃N₂O₄ (derived from elements information)
Physical AppearanceSolid (inferred from commercial form)
ClassificationVersatile small molecule scaffold

The molecular structure comprises several key components that define its chemical character:

  • A benzoxazine heterocyclic core (specifically a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine structure)

  • A chloro substituent positioned at the 6-position of the benzoxazine ring

  • A carbamate group attached to the 7-position of the benzoxazine ring

  • A 2,2,2-trifluoroethyl ester moiety connected to the carbamate group

PropertyExpected CharacteristicsBasis for Prediction
Physical StateSolid at room temperatureCommercial form and structural complexity
SolubilityLimited water solubility; Better solubility in organic solvents (e.g., DMSO, chloroform)Presence of lipophilic groups (trifluoroethyl, chloro)
Log PModerately to highly lipophilicPresence of trifluoroethyl and chloro groups
StabilityRelatively stable under standard storage conditionsBased on similar fluorinated carbamates

Chemical Reactivity

The chemical reactivity of 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate can be analyzed based on its functional groups:

Table 3: Predicted Chemical Reactivity Patterns

Functional GroupExpected Reactivity
Carbamate LinkageSusceptible to hydrolysis under strongly acidic or basic conditions; potential cleavage site in biological systems
Benzoxazine RingRelatively stable aromatic system; electrophilic aromatic substitution may occur at unsubstituted positions
2,2,2-Trifluoroethyl GroupImparts metabolic stability; relatively unreactive; electron-withdrawing effects influence adjacent groups
Chloro SubstituentPotential site for nucleophilic aromatic substitution under forcing conditions; modifies electron distribution in the aromatic system
Lactam Functionality (in benzoxazine)Potential site for ring opening under specific conditions; contributes to hydrogen bonding capabilities

The combination of these functional groups creates a molecule with selective reactivity patterns that could be exploited in various applications, particularly in medicinal chemistry where controlled reactivity is often desirable.

ApproachKey StepsAdvantagesChallenges
Sequential Functionalization1. Preparation of benzoxazine core
2. Chlorination at 6-position
3. Introduction of NH₂ at 7-position
4. Carbamate formation with 2,2,2-trifluoroethanol
Control over each functional group introductionMultiple steps; potential regioselectivity issues
Convergent Synthesis1. Separate preparation of functionalized precursors
2. Final coupling to form the target compound
Potentially higher yields; flexibility in building block modificationRequires efficient coupling chemistry; protecting group strategies may be needed
Direct ModificationStarting from a related benzoxazin derivative and modifying to introduce required functional groupsFewer steps if suitable starting material is availableAvailability of appropriate precursors; selectivity challenges

Key Reagents and Conditions

For the carbamate formation step, which is critical in the synthesis of this compound, several reagents and conditions could be employed:

Table 5: Carbamate Formation Methods

MethodReagentsConditionsConsiderations
Chloroformate Route2,2,2-trifluoroethyl chloroformate, base (e.g., pyridine or triethylamine)0-25°C, aprotic solvent (DCM, THF)Fast reaction; potential side reactions
Carbonyldiimidazole CouplingCarbonyldiimidazole, 2,2,2-trifluoroethanol, catalytic baseRoom temperature, THF or DCMMilder conditions; slower reaction
Phosgene DerivativesTriphosgene or diphosgene, 2,2,2-trifluoroethanol, baseLow temperature, inert atmosphereHighly reactive; safety considerations

The choice of synthetic route would depend on factors such as availability of starting materials, scale of production, and specific requirements for purity and yield.

Analytical Characterization

Comprehensive characterization of 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate would typically involve a combination of spectroscopic, chromatographic, and other analytical techniques to confirm its structure, purity, and physicochemical properties.

Spectroscopic Analysis

Table 6: Expected Spectroscopic Characteristics

TechniqueKey Expected FeaturesAnalytical Value
¹H NMRSignals for benzoxazine aromatic protons (6.5-8.0 ppm); CH₂ groups of the benzoxazine ring (4.0-5.0 ppm); CH₂ of trifluoroethyl group (4.2-4.6 ppm, quartet due to CF₃ coupling); NH proton (7.5-9.0 ppm)Structure confirmation; assessment of purity
¹³C NMRCarbonyl carbon signals (155-170 ppm); aromatic carbons (110-150 ppm); CF₃ carbon (115-125 ppm, quartet); methylene carbons (40-70 ppm)Carbon framework verification
¹⁹F NMRCF₃ group signal (typically -70 to -85 ppm)Confirmation of trifluoromethyl group
IR SpectroscopyCarbamate C=O stretch (~1700-1740 cm⁻¹); NH stretch (~3300-3400 cm⁻¹); C-F stretches (1000-1350 cm⁻¹); aromatic C=C stretches (1450-1600 cm⁻¹)Functional group verification
Mass SpectrometryMolecular ion peak; characteristic fragmentation pattern including loss of trifluoroethoxy group; benzoxazine core fragmentsMolecular weight confirmation; structure verification

Chromatographic and Other Analytical Methods

Table 7: Complementary Analytical Techniques

TechniqueApplicationExpected Parameters
HPLCPurity assessment; analytical separationReverse phase (C18 column); UV detection at multiple wavelengths; potential gradient elution
X-ray CrystallographyDefinitive structural determination (if crystalline)Confirmation of bond lengths, angles, and absolute configuration
Elemental AnalysisComposition verificationC, H, N, Cl percentages matching calculated values
Thermal Analysis (DSC/TGA)Thermal properties determinationMelting point; decomposition behavior; phase transitions
Structural FeaturePotential RelevanceExamples of Similar Structures in Drug Development
Benzoxazine CoreScaffold for enzyme inhibitors; receptor modulatorsAnxiolytics; anti-inflammatory agents; antimicrobials
Carbamate LinkageCholinesterase inhibition; prodrug approaches; peptide mimeticsRivastigmine (cholinesterase inhibitor); various insecticides
2,2,2-Trifluoroethyl GroupMetabolic stability enhancement; lipophilicity modulation; binding affinity improvementFluoxetine (contains trifluoromethyl group); numerous modern pharmaceuticals
Chloro SubstituentModulation of electronic properties; enhancing target selectivityDiazepam and related benzodiazepines; many psychiatric medications

Structure-Activity Relationship Studies

The compound could serve as a valuable starting point for structure-activity relationship (SAR) studies, where systematic modifications to different portions of the molecule could provide insights into structure-function relationships:

Table 9: Potential SAR Exploration Strategies

Modification SitePossible VariationsExpected Impact
Benzoxazine RingSubstitution pattern changes; ring size alterations; bioisosteric replacementsAltered binding geometry; electronic property changes
Carbamate LinkageReplacement with urea, thiourea, amide, or sulfonamideModified stability; different hydrogen bonding patterns
2,2,2-Trifluoroethyl GroupVariation in fluorine content (mono-, di-, non-fluorinated); chain length changesAltered lipophilicity; metabolic stability differences
Chloro SubstituentReplacement with other halogens or functional groupsElectronic and size effects on binding interactions

Comparison with Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate.

Structural Analogs

Table 10: Structurally Related Compounds

CompoundCAS NumberStructural SimilaritiesKey Differences
2,2,2-trifluoroethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate1087798-34-2 2,2,2-trifluoroethyl carbamate group; bicyclic core structureBenzodioxin core vs. benzoxazine; lacks carbonyl in heterocyclic ring
2,2,2-trifluoroethyl N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)carbamate2460757-37-1 2,2,2-trifluoroethyl carbamate group; heterocyclic core with carbonylSmaller thiazol core vs. benzoxazine; sulfur vs. oxygen in heterocycle
N-(4-Ethyl-3-Oxo-3,4-Dihydro-2h-1,4-Benzoxazin-7-Yl)-3,4-Dimethyl-N-(2,2,2-Trifluoroethyl)benzene-1-SulfonamideNot provided Benzoxazine core; 2,2,2-trifluoroethyl groupSulfonamide linkage vs. carbamate; ethyl substitution on benzoxazine nitrogen

Structure-Property Relationships

The variations in structure among these related compounds would be expected to result in different physicochemical properties and biological activities. For example:

  • The replacement of the benzoxazine core with benzodioxin (as in compound ) would likely reduce the hydrogen bond accepting capability while maintaining similar spatial arrangement.

  • The smaller thiazol core (as in compound ) would create a more compact structure with different electronic distribution and potentially altered binding properties.

  • The sulfonamide linkage (as in compound ) would provide different hydrogen bonding patterns and greater stability against hydrolysis compared to the carbamate in the target compound.

These structural variations illustrate the flexibility in designing analogs with modified properties for specific applications, highlighting the versatility of the basic scaffold.

ParameterDetails
Supplier Reference3D-WYB72515
Available Quantities250 mg (500.00 €); 2500 mg (1,776.00 €)
Physical FormSolid (inferred)
Chemical FormulaC₁₁H₈ClF₃N₂O₄ (derived from elements information)

Future Research Directions

The structural features and potential applications of 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate suggest several promising avenues for future research:

Synthesis Optimization

Development of efficient synthetic routes with improved yields and simplified purification procedures would enhance the accessibility of this compound and related analogs for research purposes.

Biological Activity Screening

Comprehensive screening against various biological targets could identify specific activities of interest, particularly in areas where benzoxazine derivatives have shown promise:

Table 12: Potential Biological Screening Targets

Target ClassRationaleScreening Approach
Enzymes (Proteases, Kinases)Benzoxazine derivatives have shown enzyme inhibitory activityBiochemical assays with purified enzymes
Receptors (GPCRs, Nuclear Receptors)Potential for modulation based on structural featuresCell-based reporter assays; binding studies
Antimicrobial TargetsCarbamates and benzoxazines have shown antimicrobial propertiesMicrobial growth inhibition assays
Anti-inflammatory TargetsRelated structures have demonstrated anti-inflammatory activityIn vitro inflammation models; enzyme inhibition assays

Structure-Activity Relationship Development

Systematic modification of various structural elements could provide valuable insights into the relationship between chemical structure and biological activity, guiding the development of optimized compounds for specific applications.

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